Methyl 2-ethyl-4-phenylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-4-phenylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Doebner-Miller reaction, which involves the reaction of aniline with β-ketoesters in the presence of a catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods are optimized for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-4-phenylquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 2-ethyl-4-phenylquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-phenylquinoline-3-carboxylate
- Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Uniqueness
Methyl 2-ethyl-4-phenylquinoline-3-carboxylate stands out due to its unique ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
875814-24-7 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl 2-ethyl-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-15-18(19(21)22-2)17(13-9-5-4-6-10-13)14-11-7-8-12-16(14)20-15/h4-12H,3H2,1-2H3 |
InChI Key |
PNGNNLIZBVPGED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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